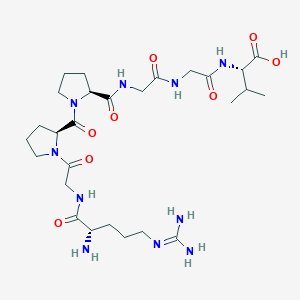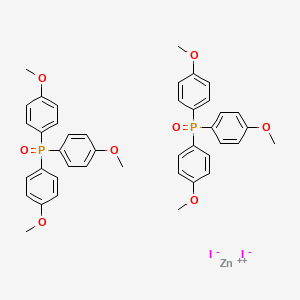
zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is a complex organophosphorus compound that incorporates zinc and iodine atoms. This compound is characterized by the presence of methoxyphenyl groups attached to a phosphoryl moiety, which is further coordinated with zinc and iodide ions. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide typically involves the reaction of 4-methoxyphenylphosphine oxide with zinc iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and reduces the risk of contamination. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The phosphoryl moiety can be reduced to phosphine under specific conditions.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halide exchange reactions can be performed using silver nitrate (AgNO₃) or sodium halides (NaX).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of phosphine and related reduced species.
Substitution: Formation of new halide derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The phosphoryl moiety plays a crucial role in these interactions, facilitating the binding process and enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(4-methoxyphenyl)phosphine oxide
- Tris(4-methoxyphenyl)phosphane oxide
- Tris(p-methoxyphenyl)phosphine oxide
Uniqueness
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is unique due to the presence of zinc and iodide ions, which impart distinct chemical and physical properties. These ions enhance the compound’s reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
74039-83-1 |
|---|---|
Molekularformel |
C42H42I2O8P2Zn |
Molekulargewicht |
1055.9 g/mol |
IUPAC-Name |
zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide |
InChI |
InChI=1S/2C21H21O4P.2HI.Zn/c2*1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
VFUPILVUDOCECG-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Zn+2].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


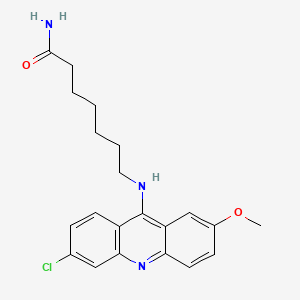
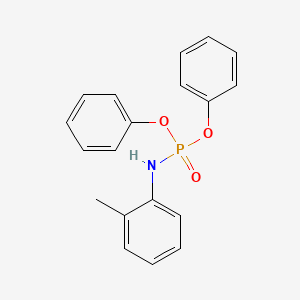



![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
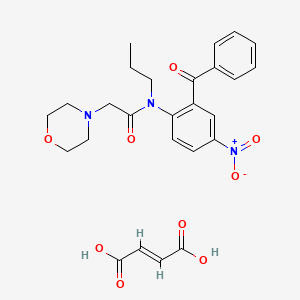
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
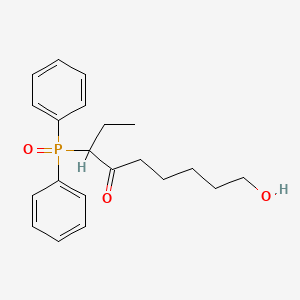
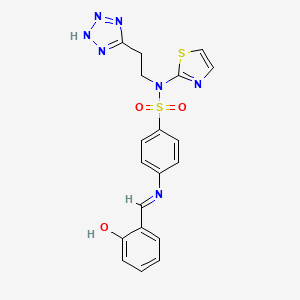

![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
